Cas no 1932332-31-4 (methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate)

Methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring a stereocenter at the 2-position and two methyl groups at the 3-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules due to its constrained pyrrolidine ring structure and stereochemical control. The ester functionality enhances its reactivity for further transformations, such as hydrolysis or amidation. Its rigid, sterically hindered framework makes it useful in asymmetric synthesis and catalysis. The (2S)-configuration ensures enantioselective applications, while the dimethyl substitution improves stability and influences conformational properties. Suitable for use under controlled conditions in research and industrial settings.
methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate structure
1932332-31-4 structure
商品名:methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate
CAS番号:1932332-31-4
MF:C8H15NO2
メガワット:157.210202455521
CID:5304931

methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl (S)-3,3-dimethylpyrrolidine-2-carboxylate
    • methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate
    • インチ: 1S/C8H15NO2/c1-8(2)4-5-9-6(8)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-/m1/s1
    • InChIKey: AJFBTXPJZYQWJB-ZCFIWIBFSA-N
    • ほほえんだ: N1CCC(C)(C)[C@H]1C(OC)=O

methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA3193-5G
methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate
1932332-31-4 95%
5g
¥ 26,888.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA3193-100MG
methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate
1932332-31-4 95%
100MG
¥ 2,244.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA3193-500MG
methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate
1932332-31-4 95%
500MG
¥ 5,979.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA3193-1G
methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate
1932332-31-4 95%
1g
¥ 8,962.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA3193-250.0mg
methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate
1932332-31-4 95%
250.0mg
¥3590.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA3193-1.0g
methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate
1932332-31-4 95%
1.0g
¥8963.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA3193-250MG
methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate
1932332-31-4 95%
250MG
¥ 3,590.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA3193-100.0mg
methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate
1932332-31-4 95%
100.0mg
¥2244.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA3193-500.0mg
methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate
1932332-31-4 95%
500.0mg
¥5979.0000 2024-08-03

methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate 関連文献

methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylateに関する追加情報

Introduction to Methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate (CAS No. 1932332-31-4)

Methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate, identified by its CAS number 1932332-31-4, is a significant compound in the field of chiral chemistry and pharmaceutical research. This compound belongs to the class of pyrrolidine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The stereochemistry of this molecule, specifically the (2S) configuration, plays a crucial role in determining its pharmacological properties and interactions with biological targets.

The structure of Methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate consists of a pyrrolidine ring substituted with two methyl groups at the 3-position and a carboxylate group at the 2-position, esterified with a methyl group. This specific arrangement contributes to its unique chemical and biological characteristics. The presence of the stereocenter at the 2-position makes this compound an enantiomer, which is essential for understanding its behavior in biological systems.

In recent years, there has been growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. Methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate has emerged as a valuable intermediate in the synthesis of chiral drugs. Its role in constructing complex molecular architectures has been explored in various pharmaceutical applications. The compound's ability to serve as a building block for more intricate molecules underscores its importance in medicinal chemistry.

One of the most compelling aspects of Methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate is its potential in the development of enzyme inhibitors. Enzymes are critical targets in drug design, and modulating their activity can lead to therapeutic benefits. The pyrrolidine scaffold is known to interact favorably with enzymes due to its ability to mimic natural substrates. Research has shown that derivatives of this compound can exhibit inhibitory effects on various enzymes, making them promising candidates for drug discovery.

The stereochemical purity of Methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate is another critical factor that contributes to its utility in pharmaceutical research. The (2S) configuration ensures that the compound behaves predictably in biological systems, minimizing the risk of unwanted side effects. This level of stereochemical control is essential for developing drugs that are both effective and safe. Advances in synthetic methodologies have enabled the production of high-purity enantiomers like Methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate, facilitating their use in sensitive applications.

Recent studies have also highlighted the role of Methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate in the development of treatments for neurological disorders. The pyrrolidine ring is a common motif in drugs that target central nervous system receptors. The compound's ability to interact with these receptors suggests potential therapeutic applications in conditions such as depression, anxiety, and neurodegenerative diseases. Further research is needed to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of Methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The stereochemistry must be maintained throughout the synthesis to ensure the correct enantiomer is obtained. Catalytic methods have been employed to enhance efficiency and yield while preserving stereochemical integrity. These advancements have made it possible to produce this compound on a larger scale, supporting its use in industrial applications.

In conclusion, Methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate (CAS No. 1932332-31-4) is a versatile and important compound in pharmaceutical research. Its unique structure and stereochemistry make it a valuable intermediate for synthesizing chiral drugs with potential applications in various therapeutic areas. The ongoing research into its biological activities and synthetic methodologies continues to expand its utility and significance in medicinal chemistry.

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清らかである:99%/99%/99%/99%
はかる:100.0mg/250.0mg/500.0mg/1.0g
価格 ($):281.0/450.0/749.0/1123.0